Epitizid

Übersicht

Beschreibung

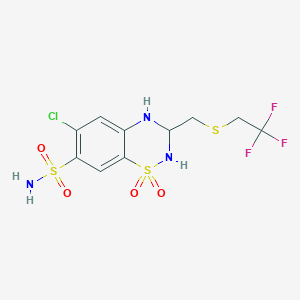

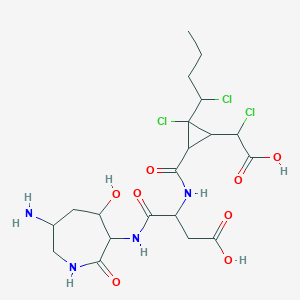

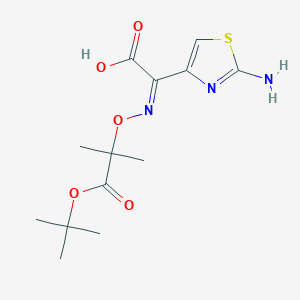

Epitizide is a diuretic compound often used in combination with triamterene to promote diuresis. It is classified as a small molecule and has a chemical formula of C10H11ClF3N3O4S3 .

Wissenschaftliche Forschungsanwendungen

Epitizid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Als Modellverbindung in Studien zu diuretischen Mechanismen und Sulfonamidchemie verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf den zellulären Ionentransport und die Wasserbilanz.

Medizin: Untersucht wegen seines potenziellen Einsatzes bei der Behandlung von Erkrankungen wie Bluthochdruck und Ödemen.

Industrie: Wird bei der Entwicklung neuer Diuretika und Formulierungen eingesetzt

5. Wirkmechanismus

This compound übt seine diuretische Wirkung aus, indem es die Natriumreabsorption in den distalen gewundenen Tubuli der Nieren hemmt. Dies führt zu einer erhöhten Ausscheidung von Natrium und Wasser, wodurch das Blutvolumen und der Blutdruck reduziert werden. Zu den molekularen Zielstrukturen gehören Natrium-Chlorid-Symporter, und die beteiligten Pfade beziehen sich auf den Ionentransport und die Wasserbilanz .

Wirkmechanismus

Target of Action

It is commonly found in combination with triamterene , a potassium-sparing diuretic that acts on the distal renal tubules to prevent the loss of potassium in urine.

Mode of Action

As a diuretic, it is likely to increase the excretion of water from the body . When combined with Triamterene, it may enhance the diuretic effect and help maintain potassium balance .

Biochemical Pathways

As a diuretic, it is expected to influence the renal tubular mechanisms of electrolyte reabsorption, leading to increased excretion of sodium and water .

Pharmacokinetics

It is known that epitizide may increase the excretion rate of certain substances, which could result in a lower serum level and potentially a reduction in efficacy .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Epitizide are not fully annotated . It is known that Epitizide is commonly used to produce diuresis . The exact enzymes, proteins, and other biomolecules it interacts with are not clearly documented.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Epitizide in laboratory settings

Metabolic Pathways

The metabolic pathways that Epitizide is involved in are not clearly documented

Vorbereitungsmethoden

The synthesis of epitizide involves several steps, typically starting with the preparation of the benzothiadiazine ring system The reaction conditions often include the use of chlorinating agents and sulfonamide formation

Formation of the benzothiadiazine ring: This involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the trifluoroethyl group: This step typically requires the use of trifluoroethylthiol and a suitable base.

Final purification: The compound is purified using standard techniques such as recrystallization or chromatography

Analyse Chemischer Reaktionen

Epitizid unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um die Sulfonamidgruppe zu entfernen.

Substitution: Verschiedene Substitutionsreaktionen können auftreten, insbesondere an den Chlor- und Trifluorethylpositionen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. .

Vergleich Mit ähnlichen Verbindungen

Epitizid wird häufig mit anderen diuretischen Verbindungen wie Hydrochlorothiazid und Chlorthalidon verglichen. Während alle diese Verbindungen die Diurese fördern, ist this compound einzigartig in seiner Kombination mit Triamteren, das dazu beiträgt, Kaliumverluste entgegenzuwirken. Ähnliche Verbindungen umfassen:

- Hydrochlorothiazid

- Chlorthalidon

- Indapamid

- Metolazon Epitizids Einzigartigkeit liegt in seiner spezifischen chemischen Struktur und seiner Kombination mit kaliumsparenden Mitteln .

Eigenschaften

IUPAC Name |

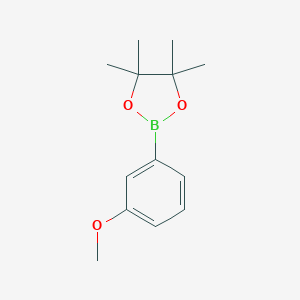

6-chloro-1,1-dioxo-3-(2,2,2-trifluoroethylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClF3N3O4S3/c11-5-1-6-8(2-7(5)23(15,18)19)24(20,21)17-9(16-6)3-22-4-10(12,13)14/h1-2,9,16-17H,3-4H2,(H2,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINBGYCKMGDWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)CSCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N3O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862751 | |

| Record name | Epithiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1764-85-8, 96783-08-3, 96783-09-4 | |

| Record name | Epitizide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1764-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epithiazide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001764858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epithiazide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epithiazide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epitizide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Epitizide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Epithiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epitizide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPITHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B266B85J1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPITHIAZIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6Z4GR94BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPITHIAZIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8B42Z8CTX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Epithiazide in treating hypertension?

A: Epithiazide, like other thiazide diuretics, primarily acts on the distal convoluted tubule in the kidneys. [] While its exact mechanism remains incompletely understood, it is believed to inhibit the reabsorption of sodium and chloride ions, leading to increased water excretion and a reduction in blood volume. This diuretic effect contributes to its antihypertensive properties. Additionally, research suggests that thiazides might have direct vasodilatory effects, further contributing to blood pressure lowering. []

Q2: How effective was the combination of Epithiazide and Veriloid in treating hypertension in the study?

A: The study published in The British Medical Journal investigated the effectiveness of a combination therapy consisting of Epithiazide and Veriloid (a purified fraction of veratrum alkaloids) for treating hypertension. [] The researchers concluded that the combination, administered as 'Thiaver', demonstrated effectiveness as a hypotensive agent. The study particularly highlighted its usefulness and safety in a general practice setting, based on data collected from 38 general practitioners and 241 patient cases. []

Q3: Were there any notable advantages of using Veriloid alongside Epithiazide for hypertension management?

A: Veriloid, a centrally acting antihypertensive agent, was recognized for its ability to avoid postural hypotension, a common side effect associated with ganglion-blocking and adrenergic compounds used in hypertension treatment at the time. [] This characteristic made it a potentially valuable addition to Epithiazide therapy, aiming for improved blood pressure control with a reduced risk of certain side effects.

Q4: What analytical methods have been used to study Epithiazide and other diuretics?

A: Research indicates that High-Performance Liquid Chromatography (HPLC) has been employed as an analytical technique for screening Epithiazide and other diuretics in human urine. [] This method facilitates the separation, identification, and quantification of these compounds, aiding in pharmacokinetic studies and potentially in monitoring patient compliance with prescribed medications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Dimethoxy(methyl)silyl]butanenitrile](/img/structure/B130255.png)